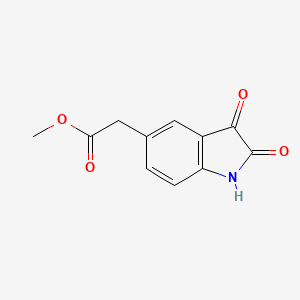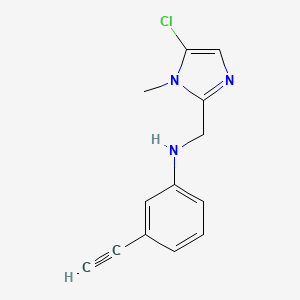
n-((5-Chloro-1-methyl-1h-imidazol-2-yl)methyl)-3-ethynylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-3-ethynylaniline is a chemical compound with a complex structure that includes an imidazole ring, a chloro substituent, and an ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-3-ethynylaniline typically involves multiple stepsThe reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-3-ethynylaniline can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while nucleophilic substitution of the chloro group can produce a variety of substituted imidazole derivatives .
Applications De Recherche Scientifique
N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-3-ethynylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-3-ethynylaniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and cellular processes. The ethynyl group can participate in covalent bonding with biological macromolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-N-methylnorleucinamide hydrochloride
- (5-Chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride
- 1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethanol
Uniqueness
N-((5-Chloro-1-methyl-1H-imidazol-2-yl)methyl)-3-ethynylaniline is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C13H12ClN3 |
|---|---|
Poids moléculaire |
245.71 g/mol |
Nom IUPAC |
N-[(5-chloro-1-methylimidazol-2-yl)methyl]-3-ethynylaniline |
InChI |
InChI=1S/C13H12ClN3/c1-3-10-5-4-6-11(7-10)15-9-13-16-8-12(14)17(13)2/h1,4-8,15H,9H2,2H3 |
Clé InChI |
AJHXFLPTHQBNFL-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=C1CNC2=CC=CC(=C2)C#C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




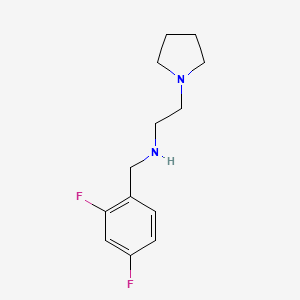



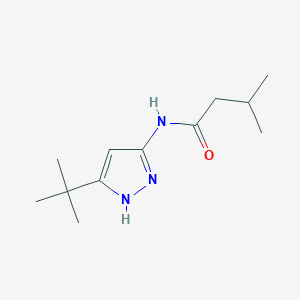


![Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate](/img/structure/B14912616.png)

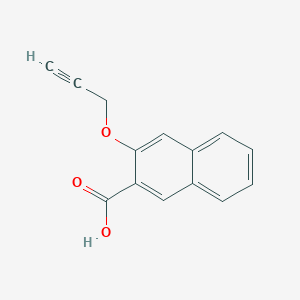
![3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine](/img/structure/B14912633.png)
